

Comparative Biological Activity of 2,6-Dimethylpiperidine Analogs: A Guide for Researchers

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Compound of Interest

Compound Name: 2,6-Dimethylpiperidin-4-ol

Cat. No.: B030992

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For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships (SAR) of pharmacologically active scaffolds is paramount. This guide provides a comparative analysis of the biological activity of a series of 2,6-dimethylpiperidine analogs, focusing on their potential as antagonists for the P2Y₁₄ receptor. The data presented is derived from a study on bridged piperidine analogues as P2Y₁₄ receptor antagonists, offering valuable insights for the rational design of novel therapeutics.

Quantitative Comparison of Biological Activity

The following table summarizes the in vitro biological activity of a series of 2,6-dimethylpiperidine analogs and related compounds as antagonists of the human P2Y₁₄ receptor. The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit 50% of the binding of a fluorescent antagonist to the receptor.

Compound ID	R1 (Bridging Moiety)	Stereochemistry	hP2Y14R IC50 (nM) [1]
12	Ethylene Bridge	Racemate	12.1
13	Ethylene Bridge	(1S,2R,4R,5S)	11.2
14	Ethylene Bridge	(1R,2S,4S,5R)	12.1
15	Methylene Bridge	(1S,2S,4R)	2.76
16	Methylene Bridge	(1R,2R,4S)	8.28

Structure-Activity Relationship Insights

The data reveals key structural features influencing the antagonist activity of 2,6-dimethylpiperidine analogs at the P2Y14 receptor. The introduction of a bridging moiety between the 2 and 6 positions of the piperidine ring significantly impacts potency.

Specifically, the enantiomer with the (S,S,S) configuration in the 2-azanorbornane series (Compound 15) demonstrated the highest affinity for the P2Y14 receptor, being approximately three times more potent than its corresponding (R,R,R) enantiomer (Compound 16). This highlights the critical role of stereochemistry in the interaction with the receptor's binding pocket.

Experimental Protocols

The following is a detailed methodology for the key experiment cited in this guide, providing a framework for the evaluation of P2Y14 receptor antagonists.

Fluorescence-Based P2Y14 Receptor Antagonist Binding Assay

This in vitro assay determines the binding affinity of test compounds by measuring their ability to compete with a fluorescently labeled antagonist for binding to the human P2Y14 receptor expressed in CHO cells.

1. Cell Culture and Preparation:

- Chinese Hamster Ovary (CHO) cells stably expressing the human P2Y₁₄ receptor are cultured in appropriate media.
- On the day of the experiment, cells are harvested and washed with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
- The cell density is adjusted to a final concentration of 2×10^6 cells/mL in the assay buffer.

2. Competitive Binding Assay:

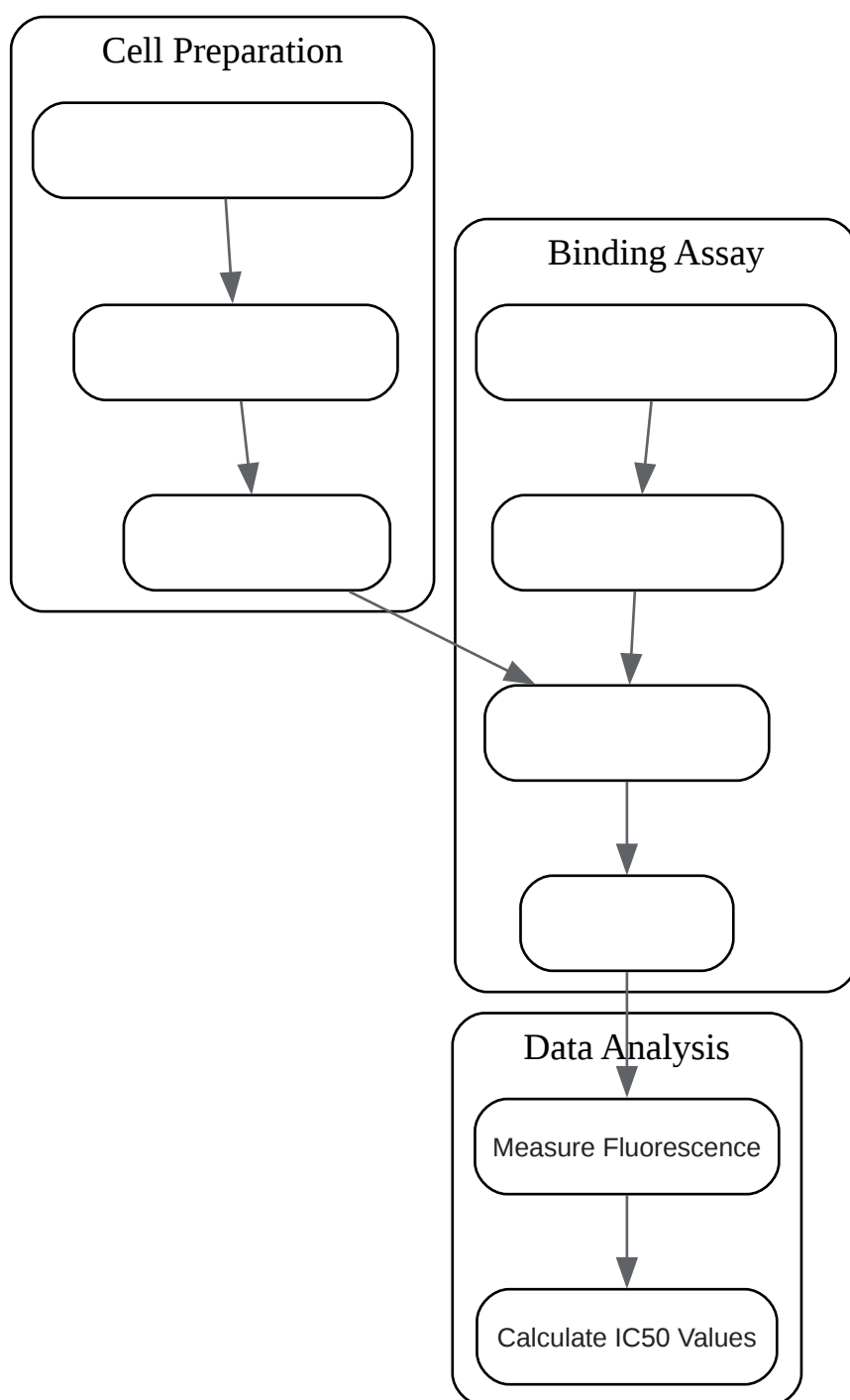
- The assay is performed in a 96-well plate format.
- A fixed concentration of a fluorescent P2Y₁₄ receptor antagonist (e.g., 20 nM of a specific fluorescent probe) is added to each well.
- Serial dilutions of the test compounds (2,6-dimethylpiperidine analogs) are then added to the wells.
- The cell suspension is added to each well to initiate the binding reaction.
- The plate is incubated for a specified period (e.g., 1 hour) at room temperature to allow the binding to reach equilibrium.

3. Data Acquisition and Analysis:

- The fluorescence intensity in each well is measured using a flow cytometer or a fluorescence plate reader.
- The data is analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the fluorescent antagonist binding (IC₅₀).
- The results are typically expressed as the mean \pm standard error of the mean (SEM) from multiple independent experiments.

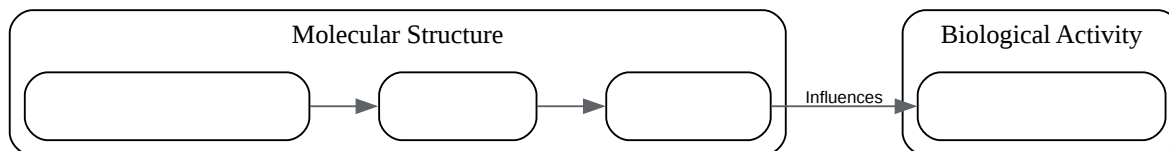
Visualizing Experimental and Logical Relationships

To further clarify the processes and concepts discussed, the following diagrams have been generated using the DOT language.



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Caption: Workflow for the fluorescence-based P2Y14R antagonist binding assay.



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Caption: Logical relationship between structural modifications and biological activity.

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References

- 1. eurekaselect.com [eurekaselect.com]
- To cite this document: BenchChem. [Comparative Biological Activity of 2,6-Dimethylpiperidine Analogs: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b030992#comparing-biological-activity-of-2-6-dimethylpiperidine-analogs>]

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